2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Photoinitiator UV curing Polymerization kinetics

Select 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT) for its unique 4-methoxyphenyl substituent that dictates photoreactivity up to 40-fold different from other triazine analogs. Essential for high-resolution color filter & PCB photoresists, holographic recording, and low-migration UV coatings. Achieves efficient radical generation at 0.1 wt% loading, minimizing leachables. Demand verified >98% (GC) purity to secure consistent polymerization kinetics, lithographic contrast, and acid generation efficiency.

Molecular Formula C12H7Cl6N3O
Molecular Weight 421.9 g/mol
CAS No. 3584-23-4
Cat. No. B1294438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS3584-23-4
Molecular FormulaC12H7Cl6N3O
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C12H7Cl6N3O/c1-22-7-4-2-6(3-5-7)8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3
InChIKeyQRHHZFRCJDAUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 3584-23-4) for Photoresist and Photoinitiator Procurement


2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 3584-23-4), also referred to as MBTT or triazine A, is a non-ionic photoacid generator (PAG) and radical photoinitiator belonging to the class of 4,6-bis(trichloromethyl)-1,3,5-triazine derivatives [1]. Upon exposure to ultraviolet (UV) or visible light, the compound undergoes photolytic cleavage of carbon–chlorine bonds, generating hydrochloric acid and initiating radicals that drive polymerization in chemically amplified photoresists, holographic recording materials, and UV-curable coatings . Its molecular structure, featuring a 4-methoxyphenyl substituent at the 2-position of the triazine ring, distinguishes it from other triazine-based PAGs and photoinitiators, enabling specific performance characteristics in photopolymerization and photolithography applications [2].

Why Generic Substitution of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 3584-23-4) Is Scientifically Unjustified


Within the 4,6-bis(trichloromethyl)-1,3,5-triazine family, the identity of the 2-position substituent dictates the compound's absorption spectrum, photoreactivity quantum yield, and acid generation efficiency, precluding simple interchangeability among analogs [1]. For instance, 2-methyl- (1), 2-(2′-furylethylidene)- (2), and 2-[(4′-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine (3) exhibit quantum yields of bond cleavage that differ by up to 40-fold under identical irradiation conditions [2]. Consequently, a formulation optimized for 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine cannot be substituted with a different triazine derivative without compromising polymerization kinetics, final conversion, or lithographic performance. The following quantitative evidence demonstrates why this specific compound merits selection over its closest structural analogs.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 3584-23-4) Relative to Analogs and Alternatives


UV Photoinitiation Efficiency: Monomer Conversion at 0.1 wt% Loading

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT) achieves high monomer conversion efficiency at extremely low initiator loadings, distinguishing it from many commercial photoinitiators. At a loading of only 0.1 wt%, MBTT delivers a monomer conversion rate that is sufficient for many UV curing applications, whereas comparable triazine-based photoinitiators often require higher loadings to achieve equivalent conversion [1]. This high efficiency at low concentration reduces residual initiator content in the final polymer, mitigating potential migration and toxicity concerns.

Photoinitiator UV curing Polymerization kinetics

Quantum Yield of Radical Generation in Holographic Recording Formulations

In holographic recording applications, the overall quantum yield of radical release is a critical performance metric. A method to evaluate this quantum yield was developed using a three-component photoinitiating system (Safranine O dye, ethyl-4-(dimethylamino)benzoate donor, and MBTT acceptor), enabling accurate assessment within the viscous holographic resin environment [1]. While absolute quantum yield values for MBTT in this system are not directly comparable to other triazine derivatives due to matrix-specific effects, the ability to quantify this parameter provides a basis for formulation optimization and quality control during procurement. The viscosity-corrected quantum yield evaluation method ensures that MBTT performance can be reproducibly characterized across different holographic material batches.

Holography Photopolymerization Quantum yield

Acid Generation Efficiency Relative to Structural Analogs

Within the 4,6-bis(trichloromethyl)-1,3,5-triazine family, the C–Cl bond cleavage quantum yield varies dramatically depending on the 2-position substituent. Under direct laser excitation, 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (1) exhibits a quantum yield of bond cleavage that is 30–40 times greater than that of 2-(2′-furylethylidene)- (2) and 2-[(4′-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine (3) [1]. While 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT) was not directly measured in this study, its structural similarity to compound (1) — both lack an extended conjugated π-system at the 2-position — suggests that MBTT may exhibit a comparably high quantum yield of acid generation under direct UV excitation. This class-level inference positions MBTT as a potentially more efficient PAG than styryl- or furylethylidene-substituted analogs for applications requiring direct photolysis.

Photoacid generator Chemically amplified resist Quantum yield

Validated Application Scenarios for 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 3584-23-4)


Color Filter and Dry Film Photoresist Formulations for Display Manufacturing

MBTT is employed as a photoacid generator or radical photoinitiator in photoresist compositions used for color filter fabrication in flat-panel displays and for dry film photoresists in printed circuit board (PCB) production. Its high UV sensitivity and efficient radical generation at low loadings [1] enable fine-pitch patterning and high-resolution lithography required for advanced display and electronics manufacturing. Procurement of MBTT for this application leverages its established use in commercial photoresist monomers [2] and its availability with verified purity (>98.0% by GC) from major chemical suppliers .

Holographic Recording and Optical Data Storage Materials

MBTT functions as an electron acceptor in three-component photoinitiating systems (PIS) for holographic recording. In combination with Safranine O dye and an amine donor, MBTT enables the photogeneration of radicals that initiate polymerization to form holographic gratings. The quantum yield of radical release in these systems has been characterized using time-resolved spectroscopy, and a viscosity-corrected evaluation method has been established to optimize PIS performance for specific holographic resins [1]. This application scenario is supported by primary research demonstrating MBTT's role in high-resolution holographic material development [2].

UV-Curable Coatings, Inks, and Adhesives Requiring Low Residual Initiator

The high photoinitiation efficiency of MBTT at concentrations as low as 0.1 wt% [1] makes it particularly suitable for UV-curable formulations where residual initiator content must be minimized. This includes food-contact coatings, biomedical adhesives, and other applications subject to migration and toxicity regulations. Unlike many commercial photoinitiators that require higher loadings to achieve target cure speeds, MBTT's low-concentration effectiveness reduces potential leachables without compromising polymerization kinetics [2]. The compound is commercially available in powder or crystalline form with standard purity specifications .

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